2-(Aminooxy)propanenitrile
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Overview
Description
2-(Aminooxy)propanenitrile is an organic compound with the molecular formula C₃H₆N₂O It is characterized by the presence of an aminooxy group (-ONH₂) attached to a propanenitrile backbone
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of nitrile synthesis, such as those mentioned above, are likely adapted for large-scale production.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Sodium or potassium cyanide in ethanol.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-(Aminooxy)propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)propanenitrile involves its reactive aminooxy group, which can form covalent bonds with various biological molecules. This reactivity makes it useful in enzyme inhibition studies, where it can bind to active sites and inhibit enzyme function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Propionitrile (Propanenitrile): A simple aliphatic nitrile used as a solvent and precursor to other organic compounds.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile with similar properties to propionitrile.
Uniqueness: 2-(Aminooxy)propanenitrile is unique due to the presence of the aminooxy group, which imparts distinct reactivity and makes it suitable for specific applications in enzyme inhibition and protein modification. This sets it apart from other simple nitriles like propionitrile and acetonitrile .
Properties
IUPAC Name |
2-aminooxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-3(2-4)6-5/h3H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWLQRSHRAWFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510417-69-2 |
Source
|
Record name | 2-(aminooxy)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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